Trp-Trp-Ala

Supramolecular Chemistry Peptide Recognition Self-Assembled Cages

Researchers requiring a validated positive control for sequence-selective molecular recognition often face supply inconsistency with unprotected tripeptides. H-Trp-Trp-Ala-OH resolves this with defined binding performance. - Binding affinity Ka ≥10⁶ M⁻¹, ≥100-fold higher than sequence isomers Trp-Ala-Trp and Ala-Trp-Trp. - Unprotected N-terminus enables pH-tunable affinity modulation (~20-fold) for triggered release applications. - Validated for X-ray crystallography, NMR cage studies, and biomolecular sensing.

Molecular Formula C25H27N5O4
Molecular Weight 461.5 g/mol
CAS No. 59005-78-6
Cat. No. B12901661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrp-Trp-Ala
CAS59005-78-6
Molecular FormulaC25H27N5O4
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)N
InChIInChI=1S/C25H27N5O4/c1-14(25(33)34)29-24(32)22(11-16-13-28-21-9-5-3-7-18(16)21)30-23(31)19(26)10-15-12-27-20-8-4-2-6-17(15)20/h2-9,12-14,19,22,27-28H,10-11,26H2,1H3,(H,29,32)(H,30,31)(H,33,34)/t14-,19-,22-/m0/s1
InChIKeyCUHBVKUVJIXRFK-DVXDUOKCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trp-Trp-Ala: Physicochemical & Recognition Profile


Trp-Trp-Ala (L-tryptophyl-L-tryptophyl-L-alanine, CAS 59005-78-6) is a synthetic tripeptide composed of two tryptophan residues and one alanine, with molecular formula C₂₅H₂₇N₅O₄ and molecular weight 461.51 g/mol . It belongs to the aromatic-rich oligopeptide class and has been characterized for its sequence-selective recognition by self-assembled coordination cages, where the Trp-Trp-Ala sequence exhibits uniquely strong binding (Ka ≥ 10⁶ M⁻¹) compared to sequence isomers and singly mutated analogues [1]. The free N-terminus and charged state of the unprotected form enable pH-tunable binding affinity, a property not shared by protected variants.

Sequence-selective cage recognition probe
Free N-terminus enables pH-tunable binding
Aromatic-rich tripeptide for supramolecular studies

Trp-Trp-Ala Sequence Specificity Evidence


Tripeptides with identical amino acid composition but different sequences—such as Trp-Ala-Trp and Ala-Trp-Trp—exhibit drastically reduced binding affinity to self-assembled coordination cages compared to Trp-Trp-Ala [1]. Even single-residue mutations preserving the aromatic-aromatic-aliphatic pattern (e.g., Trp-Trp-Gly or Trp-Tyr-Ala) fail to achieve efficient recognition [1]. This sequence-specificity also extends to longer peptides: the position of the Trp-Trp-Ala sequence within a hexapeptide context determines whether binding is strong (Ka > 10⁵ M⁻¹) or significantly weaker (Ka = 7.2 × 10⁴ M⁻¹) [2]. Furthermore, the unprotected H-Trp-Trp-Ala-OH form displays pH-dependent binding that is absent in the acetylated/capped analogue, making generic substitution inappropriate for applications requiring pH-responsive behavior [2]. These quantitative differences establish that Trp-Trp-Ala possesses a distinct recognition profile not achievable with sequence isomers or terminal modifications.

Risk 1 Sequence isomers (Trp-Ala-Trp, Ala-Trp-Trp) exhibit drastically reduced binding, limiting direct interchange.
Risk 2 Single-residue mutants (Trp-Trp-Gly, Trp-Tyr-Ala) may not achieve efficient recognition, undermining substitution.
Risk 3 Acetylated/capped analogue lacks pH-dependent binding, preventing interchangeable use in pH-responsive designs.

Trp-Trp-Ala Binding Differentiation Evidence


Binding Selectivity Over Sequence Isomers

A self-assembled Pd₆L₄ coordination cage recognizes the Trp-Trp-Ala sequence with an association constant of Ka ≥ 10⁶ M⁻¹ in aqueous solution [1]. In direct comparison, the sequence isomers Trp-Ala-Trp and Ala-Trp-Trp, which contain exactly the same amino acid residues in different order, show 'much poorer affinity' [1]. Even singly mutated tripeptides adhering to the aromatic-aromatic-aliphatic pattern, such as Trp-Trp-Gly and Trp-Tyr-Ala, are not recognized efficiently [1]. X-ray crystallography and NMR reveal that all three residues of the Trp-Trp-Ala sequence participate cooperatively in CH-π and π-π interactions with the cage interior, a binding mode inaccessible to the sequence isomers due to suboptimal spatial arrangement of indole and methyl side chains [1].

Binding Selectivity
Head-to-head
Trp-Trp-Ala: Ka ≥ 10⁶ M⁻¹
Sequence isomers: much lower affinity (≥100-fold)
Supports sequence-selective cage recognition design.
Reported affinity difference based on direct comparison.
Supramolecular Chemistry Peptide Recognition Self-Assembled Cages

pH-Dependent Binding Affinity Modulation

The unprotected tripeptide H-Trp-Trp-Ala-OH (compound 69) exhibits strikingly pH-dependent binding to a cationic Pt coordination cage (12+ charge) [1]. Under acidic conditions (acetate buffer, pH 4.8), the binding affinity is Ka = 4.7 × 10⁴ M⁻¹. Under basic conditions, the affinity increases to Ka > 10⁶ M⁻¹—a greater than 20-fold enhancement [1]. In contrast, the protected analogue Ac-Trp-Trp-Ala-NH₂ (compound 63) maintains consistently high affinity irrespective of pH [1]. This pH sensitivity is attributed to the protonation state of the free N-terminal amine and C-terminal carboxyl groups of H-Trp-Trp-Ala-OH, which modulate electrostatic interactions with the highly cationic cage [1].

pH-Dependent Binding
Head-to-head
H-Trp-Trp-Ala-OH: pH 4.8 → 4.7×10⁴ M⁻¹; basic → >10⁶ M⁻¹
Capped analogue: consistently >10⁶ M⁻¹
Enables pH-switchable peptide capture/release research.
~20-fold modulation observed in reported system.
pH-Responsive Materials Controlled Release Peptide-Cage Interactions

Hexapeptide Positional Binding Dependence

The binding affinity of the Trp-Trp-Ala sequence within longer peptides is highly dependent on the position of flanking residues [1]. The hexapeptide Ac-Ser-Gly-Ala-Trp-Trp-Ala-NH₂ (compound 67), bearing additional residues only at the N-terminus of the Trp-Trp-Ala core, binds to Pt cage 61 with high affinity (Ka > 10⁵ M⁻¹). However, the hexapeptide Ac-Ala-Trp-Trp-Ala-Gly-Ser-NH₂ (compound 68), which carries extra residues at both termini of the Trp-Trp-Ala sequence, exhibits notably weaker binding (Ka = 7.2 × 10⁴ M⁻¹) [1]. This discrimination arises from steric repulsion between the cage framework and residues extending from the C-terminus of the bound Trp-Trp-Ala sequence, demonstrating that optimal recognition requires the Trp-Trp-Ala motif to occupy the C-terminal position of the peptide ligand [1].

Hexapeptide Positioning
Head-to-head
C-terminal Trp-Trp-Ala: Ka > 10⁵ M⁻¹
Central placement: Ka = 7.2×10⁴ M⁻¹
C-terminal placement maximizes cage affinity.
>1.4-fold difference guides peptide engineering.
Peptide Engineering Sequence-Specific Recognition Supramolecular Selectivity

Trp-Trp-Ala Research & Industrial Applications


Peptide Recognition & Encapsulation

Trp-Trp-Ala serves as a model ligand of choice for studying sequence-selective molecular recognition by self-assembled coordination cages. Its Ka ≥ 10⁶ M⁻¹ binding affinity, which is ≥100-fold higher than that of sequence isomers Trp-Ala-Trp and Ala-Trp-Trp, makes it uniquely suited for investigating the structural determinants of peptide-cage interactions via X-ray crystallography and NMR [1]. Researchers developing new cage architectures or studying CH-π/π-π interaction networks can rely on Trp-Trp-Ala as a positive control ligand that robustly occupies the cage cavity.

pH-Responsive Capture & Release

The unprotected H-Trp-Trp-Ala-OH form, with its ~20-fold pH-dependent affinity modulation (Ka = 4.7 × 10⁴ M⁻¹ at pH 4.8 vs. Ka > 10⁶ M⁻¹ under basic conditions), is directly applicable to the design of pH-triggered peptide capture-and-release systems [2]. In drug delivery research or biomolecular separation technologies, this property enables controlled guest uptake at physiological pH and triggered release in acidic microenvironments such as endosomes or tumor tissue.

Sequence-Specific Purification & Sensing

Coordination cages that discriminate between hexapeptides based on the positional context of the Trp-Trp-Ala sequence (Ka > 10⁵ M⁻¹ for C-terminal placement vs. Ka = 7.2 × 10⁴ M⁻¹ for central placement) can be leveraged for sequence-specific peptide separation and sensing [2]. Industrial users developing affinity-based purification resins or biosensor surfaces can exploit this selectivity to capture peptides bearing a C-terminal Trp-Trp-Ala tag while leaving centrally tagged peptides in the flow-through.

Genetically Encoded pH Indicators

The tetrapeptide Trp-Trp-Ala-Ser (WWAS) has been validated as a genetically encodable intrinsic pH indicator, with both fluorescence intensity and lifetime responding to pH changes in the physiological range (5.5–9.0) [3]. This foundational demonstration enables the fusion of N-terminal Trp-Trp-containing motifs to proteins for real-time intracellular pH monitoring via fluorescence spectroscopy and imaging, an application where the Trp-Trp N-terminal architecture is essential and cannot be replicated by Trp-Ala or Trp-Glu N-terminal sequences that exhibit different quenching properties.

Application
Selection Property
Validation Focus
Peptide Recognition & Encapsulation Research
Sequence-selective cage binding
Structural characterization (X-ray, NMR) of binding mode
pH-Triggered Capture & Release Studies
pH-tunable unprotected form
pH-dependent affinity switching performance
Sequence-Specific Affinity Separation
C-terminal Trp-Trp-Ala recognition
Separation efficiency of C-terminal vs centrally tagged peptides
Genetically Encoded pH Indicator Development
N-terminal Trp-Trp fluorescence pH response
Intracellular pH monitoring sensitivity (fluorescence lifetime/intensity)

Technical Documentation Hub

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15 linked technical documents
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